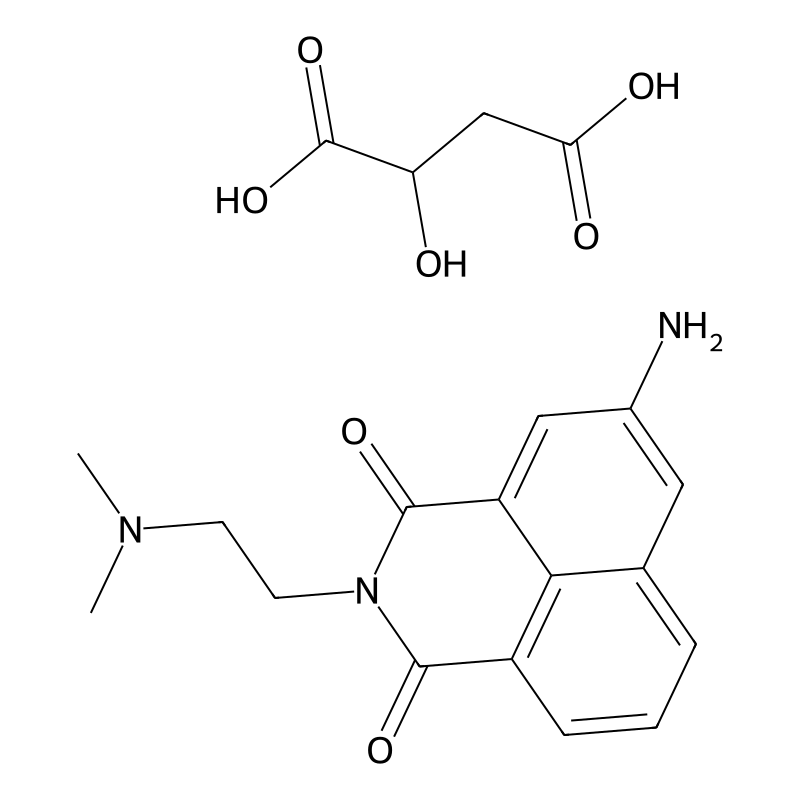

Amonafide L-malate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Amonafide L-malate is a chemical compound that belongs to the class of DNA intercalators and topoisomerase II inhibitors. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 283.33 g/mol . Amonafide functions by intercalating into DNA, which disrupts the normal replication and transcription processes, ultimately leading to DNA double-strand breaks. This mechanism of action positions it as a candidate for cancer treatment, particularly in cases where traditional therapies may fail due to multidrug resistance .

- DNA Intercalation: Amonafide inserts itself between the base pairs of DNA, which distorts the DNA structure and inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair .

- Formation of Protein-Associated Strand Breaks: The inhibition of topoisomerase II leads to the accumulation of double-strand breaks in DNA, which can trigger apoptotic pathways in cancer cells .

- Inhibition of RNA Synthesis: By disrupting the structural integrity of DNA, amonafide also impedes RNA synthesis, further contributing to its anticancer effects .

Amonafide L-malate exhibits notable biological activity as an antineoplastic agent. Its primary mechanisms include:

- Induction of Apoptosis: Amonafide's ability to cause DNA damage triggers programmed cell death in malignant cells .

- Overcoming Multidrug Resistance: Unlike many conventional chemotherapeutics, amonafide is not a substrate for multidrug resistance proteins, allowing it to maintain efficacy in resistant cancer types .

- Clinical Trials: Amonafide has been evaluated in various clinical trials, demonstrating promising results in combination therapies for acute myeloid leukemia and other solid tumors .

The synthesis of amonafide L-malate involves several steps:

- Starting Materials: The synthesis typically begins with naphthalic acid derivatives.

- Formation of Imides: The reaction conditions are adjusted to facilitate the formation of imide structures from naphthalic acid.

- Dimethylaminoethyl Substitution: The introduction of a dimethylaminoethyl group is crucial for enhancing the compound's intercalating properties.

- Salt Formation: Amonafide is often converted into its malate salt form to improve solubility and stability for pharmaceutical applications .

Amonafide L-malate has several significant applications:

- Cancer Treatment: Primarily studied for its potential in treating various malignancies, including acute myeloid leukemia and solid tumors resistant to standard therapies .

- Research Tool: Used in laboratory settings to study DNA interactions and the mechanisms underlying drug resistance in cancer cells.

Interaction studies involving amonafide L-malate focus on its pharmacological properties and interactions with biological targets:

- Topoisomerase II Interactions: Amonafide has been shown to bind effectively to topoisomerase II, inhibiting its function and leading to increased DNA damage .

- Combination Therapies: Research indicates that combining amonafide with other chemotherapeutic agents can enhance therapeutic efficacy while potentially reducing side effects associated with high doses of traditional drugs .

Amonafide L-malate shares structural and functional similarities with several other compounds that also act as DNA intercalators or topoisomerase inhibitors. Notable examples include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Doxorubicin | Topoisomerase II inhibitor | Anthracycline class; significant cardiotoxicity |

| Etoposide | Topoisomerase II inhibitor | Derived from podophyllotoxin; used extensively in cancer therapy |

| Mitoxantrone | Intercalator and topoisomerase II inhibitor | Less cardiotoxic than doxorubicin; used for breast cancer |

| Actinomycin D | DNA intercalator | Primarily used for pediatric tumors; distinct structural class |

Amonafide's uniqueness lies in its ability to bypass multidrug resistance mechanisms that commonly affect other chemotherapeutics, making it a valuable candidate for treating resistant cancers .

Synthetic Pathways

Naphthalic Anhydride-based Synthesis

The synthesis of Amonafide L-malate fundamentally relies on naphthalic anhydride as the core starting material, which serves as the foundation for constructing the naphthalimide framework [1] [2]. The initial step involves the preparation of 1,8-naphthalic anhydride from acenaphthylene through oxidative transformation. This process utilizes sodium dichromate as the primary oxidizing agent in glacial acetic acid medium [2].

The oxidation reaction proceeds under carefully controlled conditions, typically at 80°C for 6 hours, with an optimal molar ratio of 1:2 between acenaphthylene and sodium dichromate [2]. Systematic optimization studies have demonstrated that this ratio is crucial for achieving maximum yield, with 80% conversion being consistently obtained when the reaction parameters are maintained within specified ranges [2]. Lower ratios of oxidant result in incomplete conversion, while excessive amounts do not significantly improve the yield but may introduce unwanted side products [2].

The mechanism involves the selective oxidation of the carbon-carbon double bond in acenaphthylene, leading to the formation of the characteristic anhydride functionality. The reaction is monitored using thin layer chromatography to ensure complete conversion before workup [2]. Following completion, the reaction mixture is poured into ice water while hot, resulting in precipitation of the desired 1,8-naphthalic anhydride product [2].

Subsequent conversion to the naphthalimide intermediate occurs through reaction with saturated ammonia water. This acylation step is performed at 70°C for 90 minutes, yielding 1,8-naphthalimide in 88% yield [2]. Temperature optimization studies revealed that 70°C represents the optimal reaction temperature, as lower temperatures result in incomplete conversion while higher temperatures do not provide additional benefits [2].

The transformation of naphthalic anhydride to amonafide derivatives involves multiple synthetic strategies. Direct nitration of 1,8-naphthalic anhydride using sulfuric acid at 60°C produces 3,6-dinitro-1,8-naphthalic anhydride in 80% yield [3]. This intermediate serves as a precursor for subsequent amination reactions that introduce the dimethylaminoethyl side chain characteristic of amonafide [3].

Bromization and Amination Processes

Bromination and amination represent critical steps in the synthetic pathway toward amonafide derivatives, enabling the introduction of specific functional groups at strategic positions on the naphthalimide core [1] [4]. The bromination process typically employs bromine or brominating agents under controlled conditions to achieve regioselective substitution [1].

A systematic approach to bromination involves treatment of naphthalic anhydride derivatives with brominating reagents in appropriate solvents. The reaction conditions are carefully optimized to ensure selective bromination at the desired positions while minimizing over-bromination or formation of multiple isomers [1]. Temperature control is essential, with reactions typically conducted between 60-100°C depending on the specific substrate and brominating agent employed [4].

The brominated intermediates serve as versatile electrophiles for subsequent amination reactions. The amination process introduces nitrogen-containing functionalities, particularly the dimethylaminoethyl group that is characteristic of amonafide [1]. This transformation can be achieved through nucleophilic substitution reactions using appropriate amine nucleophiles [1].

The reaction conditions for amination vary depending on the nature of the amine nucleophile and the brominated substrate. Primary and secondary amines can be employed as nucleophiles, with N,N-dimethylethylenediamine being particularly relevant for amonafide synthesis [3]. The reactions are typically conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic substitution [1].

Temperature optimization is crucial for successful amination reactions. Studies have shown that reactions conducted at room temperature to reflux conditions can achieve good conversion rates, with the specific temperature depending on the reactivity of the brominated substrate and the nucleophile [1]. Higher temperatures generally accelerate the reaction but may also promote side reactions or decomposition of sensitive intermediates [1].

CuI/L-proline Catalyzed Coupling Reactions

Copper iodide combined with L-proline represents a highly efficient catalytic system for carbon-nitrogen bond formation in the synthesis of amonafide analogues [1] [5]. This catalytic approach offers significant advantages over traditional methods, including milder reaction conditions, improved functional group tolerance, and enhanced selectivity [5].

The CuI/L-proline catalytic system operates through a well-defined mechanism involving coordination of L-proline to copper, formation of an active copper-amino acid complex, and subsequent oxidative addition of aryl halides [6]. The L-proline ligand serves multiple roles, acting as both a coordinating ligand and a promoter for the coupling reaction [5].

Optimization studies have revealed that the optimal ratio of CuI to L-proline is 1:1, which differs from many other copper-catalyzed coupling reactions that typically employ a 1:2 ratio [7]. When 20 mol% each of CuI and L-proline are used, the reaction proceeds to completion within 24 hours, providing coupling products in excellent yields [7]. Reducing the catalyst loading to 10 mol% maintains similar efficiency, while 5 mol% loading results in slightly reduced yields [7].

The reaction temperature significantly influences the coupling efficiency. Studies demonstrate that reactions conducted at 40-50°C in dimethyl sulfoxide provide optimal results for most substrates [5]. Higher temperatures may accelerate the reaction rate but can also promote competing side reactions, while lower temperatures result in incomplete conversion [5].

The substrate scope of CuI/L-proline catalyzed coupling reactions is broad, accommodating both aryl iodides and aryl bromides as electrophilic partners [5] [6]. Aryl iodides generally exhibit higher reactivity compared to bromides, often requiring lower catalyst loadings and milder conditions [7]. The nucleophilic partners include various nitrogen-containing compounds, making this methodology particularly suitable for synthesizing amonafide derivatives [1].

Base selection plays a crucial role in the success of these coupling reactions. Cesium carbonate has emerged as the optimal base for most transformations, providing superior results compared to other inorganic bases such as potassium carbonate or potassium phosphate [7]. The base serves to deprotonate the nucleophile and facilitate the coupling process [7].

Solvent choice significantly impacts reaction efficiency. Dimethyl sulfoxide consistently provides the best results, likely due to its ability to coordinate to copper and stabilize reactive intermediates [5]. Alternative solvents such as dioxane can also be employed, though they may require modified reaction conditions [7].

Purification Techniques

The purification of amonafide L-malate and related compounds requires careful selection of appropriate techniques to achieve the high purity standards necessary for pharmaceutical applications [8]. Multiple purification strategies are employed sequentially to remove impurities and obtain analytically pure material [9].

Crystallization represents the primary purification method for amonafide derivatives. The choice of crystallization solvent significantly influences both the yield and purity of the final product [9]. Ethanol has emerged as a preferred solvent for many amonafide derivatives, providing good solubility at elevated temperatures while allowing for selective precipitation upon cooling [10] [9].

The crystallization process typically involves dissolving the crude product in hot ethanol, followed by gradual cooling to room temperature or below to induce precipitation [9]. The rate of cooling affects crystal formation, with slower cooling generally producing larger, higher-quality crystals with improved purity [9]. Seeding with pure material can be employed to control nucleation and improve reproducibility [9].

Recrystallization serves as an additional purification step when higher purity is required. The process involves redissolving the initially crystallized material in an appropriate solvent system and repeating the crystallization process [10] [9]. Common recrystallization solvents include alcohol-water mixtures, which provide good selectivity for amonafide derivatives while rejecting many common impurities [10].

Column chromatography provides an alternative purification approach, particularly useful for separating closely related isomers or removing trace impurities that are not effectively removed by crystallization [9]. Silica gel serves as the standard stationary phase, with various mobile phase combinations employed depending on the specific separation requirements [9].

The selection of appropriate mobile phase systems for column chromatography depends on the polarity and functional groups present in the target compound and impurities. Petroleum ether-ethyl acetate mixtures are commonly employed for moderately polar naphthalimide derivatives, while more polar systems such as dichloromethane-methanol may be required for highly functionalized compounds [9].

Thin layer chromatography serves as an essential monitoring tool throughout the purification process, allowing for real-time assessment of separation efficiency and identification of fractions containing the desired product [2] [9]. The development of appropriate TLC conditions often guides the optimization of preparative chromatographic separations [9].

Analytical Methods for Structural Verification

HPLC Analysis Protocols

High Performance Liquid Chromatography represents the gold standard for quantitative analysis of amonafide L-malate in pharmaceutical formulations and research applications [8]. The development of robust HPLC methods requires careful optimization of multiple parameters to achieve adequate separation, sensitivity, and reproducibility [8].

Column selection forms the foundation of successful HPLC analysis. Reverse-phase C18 columns have demonstrated excellent performance for amonafide analysis, with μBondapak C18 (300 × 3.9 mm i.d.) and ZoRBAX RX-C18 (4.6 × 250 mm, 5-μm) representing validated column choices [8] [11]. These stationary phases provide appropriate retention and selectivity for amonafide and its related compounds [8].

Mobile phase optimization is critical for achieving adequate resolution and peak shape. A validated system employs acetonitrile and 0.005 M heptanesulfonic acid adjusted to pH 2.5 with sulfuric acid in a 32:68 (v/v) ratio [8]. This mobile phase composition provides excellent separation of amonafide from potential degradation products and formulation excipients [8].

Alternative mobile phase systems have been developed for specific applications. A system utilizing 15% acetonitrile and 85% buffer solution (acetic acid and ammonium acetate at pH 6.0) has been successfully employed for analyzing enzyme assay samples [11]. The choice of mobile phase depends on the specific analytical requirements and sample matrix [11].

Detection protocols typically employ ultraviolet detection at wavelengths optimized for amonafide absorption. UV detection at 254 nm provides good sensitivity for most applications, while 280 nm detection offers enhanced selectivity for certain sample types [8] [11]. Flow rates of 1.0-2.0 mL/min are commonly employed, with the specific rate optimized based on column dimensions and required analysis time [8].

Method validation parameters demonstrate the reliability and robustness of HPLC analytical procedures. Linearity studies typically span concentration ranges from 0.54 to 5.25 μg, with correlation coefficients exceeding 0.999 [8]. Precision studies show coefficients of variation below 2.39% for within-run measurements and below 1.18% for between-run variations [8].

Accuracy assessments through recovery studies demonstrate mean recoveries ranging from 97.55% to 101.54% across different tablet formulations and concentration levels [8]. These results confirm the ability of HPLC methods to provide quantitatively accurate results for pharmaceutical quality control applications [8].

Selectivity studies employ forced degradation approaches to demonstrate the ability of the method to distinguish amonafide from potential degradation products [8]. These studies involve exposing samples to various stress conditions including heat, light, acid, and base, followed by chromatographic analysis to confirm peak purity and resolution [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for amonafide L-malate and related compounds [11] [12]. Both ¹H NMR and ¹³C NMR techniques are employed to confirm structural assignments and assess compound purity [11].

¹H NMR analysis typically employs 400-600 MHz spectrometers to achieve adequate resolution and sensitivity [12] [13]. Common deuterated solvents include DMSO-d₆, CDCl₃, and D₂O, with the choice depending on compound solubility and the specific structural information required [11] [14].

Characteristic ¹H NMR signals for amonafide derivatives include aromatic protons appearing between 7.3-8.6 ppm, depending on the substitution pattern and electronic environment [10] [11]. The dimethylamino group produces a characteristic singlet around 3.1 ppm integrating for six protons, while the ethylene bridge appears as multiplets in the 2.8-4.6 ppm region [10] [11].

¹³C NMR spectroscopy provides complementary structural information, particularly useful for confirming carbonyl carbon assignments and aromatic substitution patterns [14] [13]. The technique employs the same deuterated solvents as ¹H NMR, with spectra typically acquired at 100-150 MHz [14].

Infrared spectroscopy serves as a valuable complementary technique for functional group identification [14] [13]. FTIR instruments such as the Bruker Alpha-P spectrometer provide high-quality spectra for structural characterization [13]. Key absorption bands for naphthalimide derivatives include carbonyl stretching frequencies around 1689 and 1676 cm⁻¹, characteristic of the imide functionality [14].

Sample preparation for IR spectroscopy commonly employs KBr wafer techniques for solid samples, though neat sample analysis can also be performed depending on the instrument configuration [14]. The choice of sample preparation method affects spectral quality and may influence band positions and intensities [14].

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns [11] [14]. Electrospray ionization (ESI) techniques are particularly suitable for amonafide derivatives, typically producing [M+H]⁺ and [M+Na]⁺ ions under positive ionization conditions [14].

High-resolution mass spectrometry (HRMS) enables accurate mass determination to confirm molecular formulas [14]. This technique is particularly valuable for distinguishing between isomeric compounds and confirming the presence of specific functional groups [14].

The integration of multiple spectroscopic techniques provides comprehensive structural characterization that meets pharmaceutical development requirements [15]. This multi-technique approach ensures reliable structural assignments and supports regulatory submissions for pharmaceutical compounds [15].